molecular formula C16H21N3O2 B563126 Zolmitriptan D6 CAS No. 1217644-84-2

Zolmitriptan D6

Cat. No.: B563126
CAS No.: 1217644-84-2
M. Wt: 293.4
InChI Key: ULSDMUVEXKOYBU-MYLWHKILSA-N
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Description

Zolmitriptan is used to treat acute migraine headaches in adults . It belongs to the group of medicines called triptans . It works by narrowing blood vessels around the brain, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .


Synthesis Analysis

The synthesis of zolmitriptan consists of three generally known reactions . It starts with the diazotation of (S)-4- (4-aminobenzyl)-1,3-oxazolidin-2-one of formula I with a nitrite in the environment of diluted hydrochloric acid. This is followed by the reduction of the resulting diazonium salt to the hydrochloride of (S)-4- (4-hydrazinobenzyl)-1,3-oxazolidin-2-one of formula IV. Finally, it undergoes condensation with 4,4-diethoxy-N,N-dimethylbutylamine of formula II, which, in an acidic environment, according to Fischer, provides an indole skeleton—in this case zolmitriptan of formula III—in a mechanism analogous to the benzidine rearrangement .


Molecular Structure Analysis

Zolmitriptan has the molecular formula C16H21N3O2 . Its molecular weight is 287.36 . The chemical structure of Zolmitriptan is designated as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5 yl]methyl]-2-oxazolidinone .


Chemical Reactions Analysis

Zolmitriptan can be determined using spectrophotometric methods based on its reaction with p-Dimethyl amino cinnamaldehyde (PDAC) .


Physical and Chemical Properties Analysis

Zolmitriptan has a density of 1.2±0.1 g/cm3, a boiling point of 563.3±38.0 °C at 760 mmHg, and a flash point of 294.5±26.8 °C . It also has a molar refractivity of 82.9±0.3 cm3, a polar surface area of 57 Å2, and a molar volume of 236.1±3.0 cm3 .

Scientific Research Applications

  • Anti-aggressive Effects : Zolmitriptan has been studied for its potential anti-aggressive effects in mice, especially in the context of alcohol-enhanced aggression. This suggests a behavioral specificity in its action, likely due to the activation of post-synaptic 5-HT1B/D receptors (de Almeida et al., 2001).

  • Brain-targeting via Intranasal Administration : Research has explored the development of intranasal formulations of Zolmitriptan for rapid drug delivery to the brain, which is significant for treating acute migraine attacks. Intranasal administration of zolmitriptan has shown effective brain targeting and rapid transport into the rat brain (Vyas et al., 2005).

  • Solid Lipid Nanoparticles for Nasal Delivery : A study investigated the use of nasal Zolmitriptan solid lipid nanoparticles (SLNs) gel for migraine treatment. This approach aimed to improve systemic bioavailability and explore brain targeting impact. The research demonstrated that intranasal administration of Zolmitriptan SLNs achieved substantial drug targeting potential compared with conventional tablets (Mostafa et al., 2020).

  • Efficacy in Migraine Treatment : Clinical studies on Zolmitriptan (Zomig™, formerly 311C90) have established its consistent effectiveness and tolerability in the acute treatment of migraine headache and its associated symptoms. It offers a new oral treatment option for migraine management (Lipton & Stewart, 1997).

  • Metabolic Activation and Liver Safety : A study focused on the metabolic activation of Zolmitriptan, particularly mediated by the enzyme CYP2D6. The findings are crucial for understanding the mechanisms involved in Zolmitriptan-associated liver adverse reactions (Han et al., 2021).

  • Formulation and Evaluation of Sublingual Tablets : Another research effort was directed towards the formulation of fast-acting sublingual tablets of Zolmitriptan, aiming for a rapid onset of action which is vital for treating acute migraine attacks (Prajapati et al., 2014).

Mechanism of Action

Target of Action

Zolmitriptan D6, also known as Zolmitriptan-D6 (Major), primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists. The 5-HT receptors play a crucial role in the transmission of pain signals in the brain, making them a key target in the treatment of migraines .

Mode of Action

This compound interacts with its targets by binding with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . This binding action leads to vasoconstriction in intracranial blood vessels. Additionally, this compound can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Biochemical Pathways

This compound affects the serotonin (5-HT) pathway. It acts as an agonist at the 5-HT1B/1D/1F receptors, leading to vasoconstriction of intracranial blood vessels, which is a key factor in relieving migraine symptoms . This compound is metabolized in the liver, likely via the cytochrome P450 (CYP1A2) pathway and by monoamine oxidase (MAO) .

Pharmacokinetics

This compound has a mean elimination half-life of approximately three hours following oral or nasal administration . It is rapidly absorbed and detectable within the plasma, within 2 to 5 minutes for the nasal spray and within 15 minutes for the tablet . This compound reaches peak plasma levels in 2–4 hours, with good levels maintained for up to 6 hours .

Result of Action

The primary result of this compound’s action is the relief of migraine symptoms. By acting as an agonist at the 5-HT1B/1D/1F receptors, it causes vasoconstriction in intracranial blood vessels, which helps to alleviate the pain associated with migraines . In clinical studies, this compound has been shown to be effective in providing pain freedom at 2 hours when administered as a nasal spray .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Some degradation (mineralisation) has been observed in water-sediment and terrestrial soil degradation studies . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.1 x 10-5, which means use of this compound is predicted to present an insignificant risk to the environment .

Safety and Hazards

Zolmitriptan should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water . It should not be used if you have uncontrolled high blood pressure, heart problems, certain heart rhythm disorders, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .

Biochemical Analysis

Biochemical Properties

Zolmitriptan D6, like Zolmitriptan, interacts with 5-HT 1B/1D/1F receptors . These interactions play a crucial role in the biochemical reactions that this compound is involved in. The compound’s action on these receptors causes vasoconstriction in intracranial blood vessels . It can also inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Cellular Effects

This compound influences cell function by acting on the 5-HT 1B/1D/1F receptors . This action can lead to vasoconstriction in intracranial blood vessels, potentially affecting cellular processes in the brain . It can also inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings, which can have effects on various types of cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action on 5-HT 1B/1D/1F receptors . By binding to these receptors, this compound can cause vasoconstriction in intracranial blood vessels . It can also inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Temporal Effects in Laboratory Settings

It is known that Zolmitriptan, the parent compound, has a half-life of approximately 3 hours .

Dosage Effects in Animal Models

Studies on Zolmitriptan have shown that it can be effective in treating migraines at doses of 2.5 and 5 mg .

Metabolic Pathways

This compound is likely metabolized in the liver, similar to Zolmitriptan . Studies suggest that Zolmitriptan is metabolized by CYP1A2, as well as by monoamine oxidase (MAO) . This results in three major metabolites: an active N-desmethyl metabolite, as well as inactive N-oxide and others .

Transport and Distribution

It is known that Zolmitriptan is metabolized in the liver and excreted via the kidneys .

Subcellular Localization

Given its action on 5-HT 1B/1D/1F receptors, it is likely that it localizes to areas of the cell where these receptors are present .

Properties

IUPAC Name

(4S)-4-[[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDMUVEXKOYBU-MYLWHKILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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